molecular formula C17H16N4O2 B3744531 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide

Cat. No.: B3744531
M. Wt: 308.33 g/mol
InChI Key: VATAUTYTFDGCBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide is an organic compound with the molecular formula C₁₇H₁₆N₄O₂ It is a derivative of phenoxyacetamide, featuring a phthalazinyl group substituted with a methyl group

Future Directions

The future directions for research on “2-{4-[(4-methyl-1-phthalazinyl)amino]phenoxy}acetamide” and its derivatives could involve designing new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to explore new pharmacologically interesting compounds of widely different composition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide typically involves the following steps:

    Formation of the Phthalazinyl Intermediate: The starting material, 4-methylphthalazine, is reacted with an appropriate amine to form the phthalazinyl intermediate.

    Coupling with Phenoxyacetamide: The phthalazinyl intermediate is then coupled with phenoxyacetamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Scaling up the reaction: Using larger reactors and optimizing reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biology: It can be used in biological assays to study its effects on various biological pathways.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide: The parent compound, which lacks the phthalazinyl group.

    4-Methylphthalazine: The phthalazinyl intermediate used in the synthesis.

    Other Phenoxyacetamide Derivatives: Compounds with different substituents on the phenoxy or acetamide groups.

Uniqueness

2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide is unique due to the presence of the 4-methylphthalazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[(4-methylphthalazin-1-yl)amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-11-14-4-2-3-5-15(14)17(21-20-11)19-12-6-8-13(9-7-12)23-10-16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATAUTYTFDGCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide
Reactant of Route 2
Reactant of Route 2
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide
Reactant of Route 3
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide
Reactant of Route 4
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide
Reactant of Route 5
Reactant of Route 5
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide
Reactant of Route 6
2-{4-[(4-Methylphthalazin-1-yl)amino]phenoxy}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.